molecular formula C10H16O4 B13583040 Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate

Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate

Cat. No.: B13583040
M. Wt: 200.23 g/mol
InChI Key: CDAOODNWDZJAHM-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate is an organic compound with the molecular formula C10H16O4. It is a liquid at room temperature and is known for its unique structure, which includes an oxetane ring and an allyl group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate typically involves the reaction of ethyl bromoacetate with 3-(prop-2-en-1-yl)oxetan-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The oxetane ring can undergo ring-opening reactions, which are catalyzed by acids or bases. These reactions are crucial in its biological and chemical applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}propanoate
  • Methyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate
  • Propyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate

Uniqueness

This compound is unique due to its specific combination of an oxetane ring and an allyl group. This structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 2-(3-prop-2-enyloxetan-3-yl)oxyacetate

InChI

InChI=1S/C10H16O4/c1-3-5-10(7-12-8-10)14-6-9(11)13-4-2/h3H,1,4-8H2,2H3

InChI Key

CDAOODNWDZJAHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1(COC1)CC=C

Origin of Product

United States

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